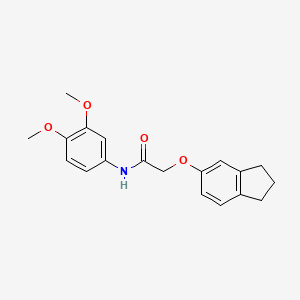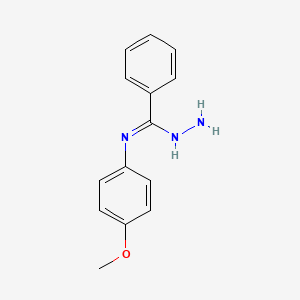
1'-(2-phenylpropyl)-1,4'-bipiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenylpropyl)-1,4'-bipiperidine, also known as 1-phenyl-2-(1-piperidinyl) propane (PPPP), is a chemical compound that belongs to the class of piperidine derivatives. It is a psychoactive drug that has been used in scientific research to study the mechanisms of action of various neurotransmitters in the brain.
Scientific Research Applications
PPPP has been used in scientific research to study the mechanisms of action of various neurotransmitters in the brain. It has been found to be a potent inhibitor of norepinephrine uptake, which makes it useful in studying the role of norepinephrine in the brain. PPPP has also been used to study the effects of dopamine and serotonin on behavior and mood.
Mechanism of Action
The mechanism of action of PPPP is not fully understood, but it is believed to work by inhibiting the reuptake of norepinephrine, dopamine, and serotonin in the brain. This leads to an increase in the levels of these neurotransmitters, which can affect mood, behavior, and cognition.
Biochemical and Physiological Effects
The biochemical and physiological effects of PPPP are diverse and depend on the dose and route of administration. In animal studies, PPPP has been found to increase locomotor activity, induce stereotypy, and produce hyperthermia. It has also been found to increase the release of dopamine and norepinephrine in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using PPPP in lab experiments is that it is a potent inhibitor of norepinephrine uptake, which makes it useful in studying the role of norepinephrine in the brain. Another advantage is that it has been found to produce consistent and reproducible effects in animal studies. However, one limitation of using PPPP is that it has been found to produce neurotoxic effects at high doses, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on PPPP. One direction is to study its effects on different neurotransmitter systems in the brain, such as the GABAergic and glutamatergic systems. Another direction is to study its effects on behavior and cognition in animal models of psychiatric disorders, such as depression and schizophrenia. Additionally, more research is needed to understand the long-term effects of PPPP on the brain and to develop safer and more effective derivatives of the compound for use in scientific research.
Synthesis Methods
The synthesis of PPPP can be achieved through the reaction of 1'-(2-phenylpropyl)-1,4'-bipiperidinebromopropane with piperidine in the presence of sodium amide. The reaction produces PPPP as a white crystalline powder with a melting point of 136-138°C.
properties
IUPAC Name |
1-(2-phenylpropyl)-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2/c1-17(18-8-4-2-5-9-18)16-20-14-10-19(11-15-20)21-12-6-3-7-13-21/h2,4-5,8-9,17,19H,3,6-7,10-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHJUPZRZNYJEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)N2CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)thio]-N-2-naphthylpropanamide](/img/structure/B5013565.png)
![ethyl 4-{4-[(3-fluorobenzyl)oxy]-3-nitrophenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5013573.png)
![2-butyl-5-{[2-(methoxymethyl)-1-piperidinyl]carbonyl}-1,3-benzoxazole](/img/structure/B5013587.png)
![4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]benzoic acid](/img/structure/B5013595.png)

![N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyridinecarboxamide](/img/structure/B5013610.png)

![1-cyclohexyl-N-[2-fluoro-5-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5013621.png)
![methyl 4-[3-(4-ethyl-1-piperazinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5013635.png)
![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5013640.png)
![N-(3,4-dimethylphenyl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5013645.png)
![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5013651.png)
![5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5013658.png)
![N~1~,N~1~-diethyl-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5013674.png)